

# Biological Role of BRPF1 and the Need for Selective Probes

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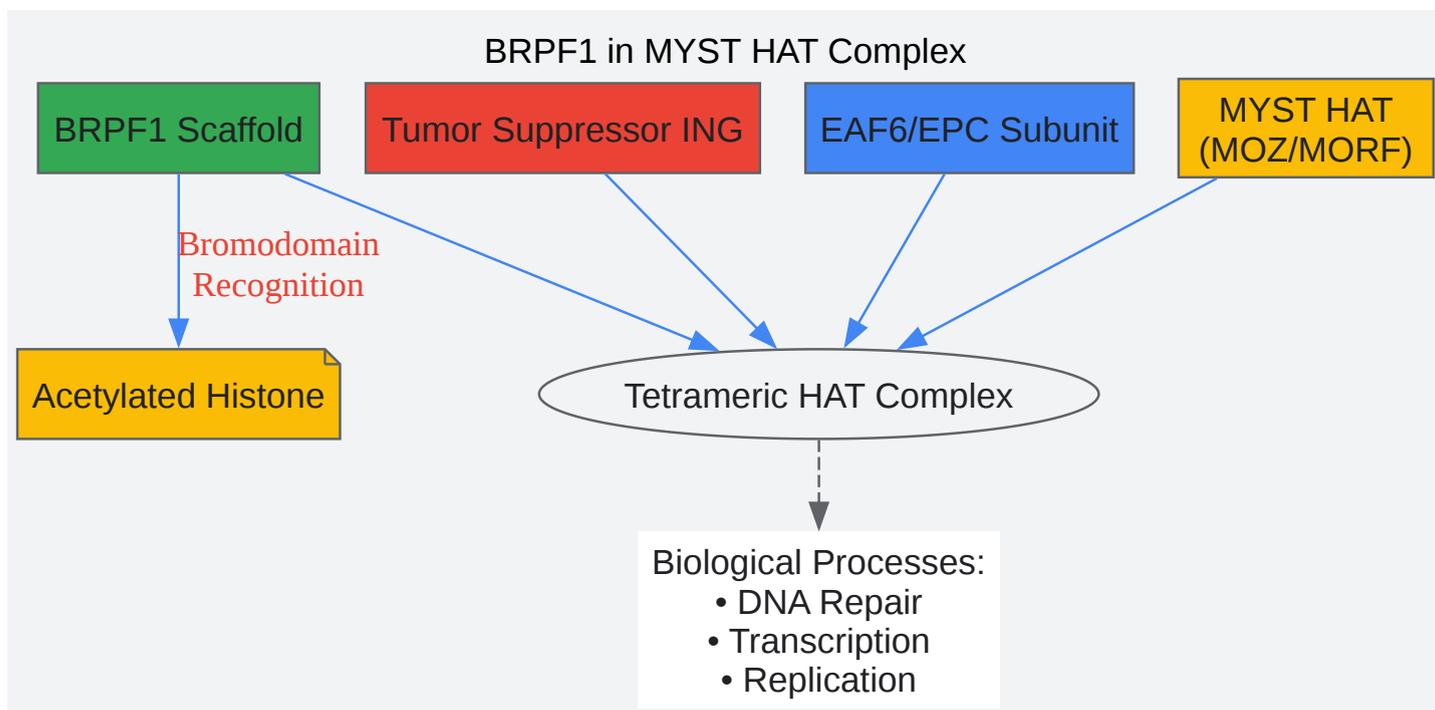
**Compound Focus: GSK6853**

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BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a **scaffolding protein** essential for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes [1]. These complexes play crucial roles in fundamental cellular processes like **DNA repair, replication, and recombination** [1]. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, an key step in epigenetic signaling [2] [3].

Studying the specific function of the BRPF1 bromodomain is challenging due to the high structural conservation across the human bromodomain family, which includes 61 modules in 46 proteins [4] [2]. Without highly selective tools, observed cellular effects could be attributed to off-target inhibition. **GSK6853** was designed to meet this need, acting as a high-quality chemical probe to link biological phenotypes specifically to BRPF1 bromodomain inhibition [4] [3].



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## Quantitative Selectivity Profile of GSK6853

**GSK6853** demonstrates **excellent potency** for BRPF1 and remarkable selectivity over other bromodomains, as shown in the table below.

Bromodomain Target	Assay Type	Potency (IC <sub>50</sub> or Kd)	Selectivity vs. BRPF1
BRPF1	TR-FRET (IC <sub>50</sub> ) [1]	8 nM	-
BRPF1	BROMOscan (Kd) [1]	0.3 nM	-
BRPF1	NanoBRET Cellular (IC <sub>50</sub> ) [1]	20 nM	-
BRPF2/BRD1	TR-FRET (pIC <sub>50</sub> ) [4]	~5.1	~90 to 125-fold
BRPF3	TR-FRET (pIC <sub>50</sub> ) [4]	~4.8	> 1,000-fold

Bromodomain Target	Assay Type	Potency (IC <sub>50</sub> or K <sub>d</sub> )	Selectivity vs. BRPF1
BRD4 (BD1/BD2)	TR-FRET (pIC <sub>50</sub> ) [4] [5]	< 4.3	> 1,600-fold
All Other Bromodomains	BROMOscan Panel (48 domains) [1]	N/A	> 1,600-fold

**GSK6853** also has an inactive control analog, **GSK9311**, which has 125 to 185-fold reduced potency in cell-free and cell-based assays [5]. Using this control is a best practice in chemical biology to help confirm that observed effects are due to on-target BRPF1 inhibition.

## Key Experimental Methodologies

The selectivity profile of **GSK6853** was established using several well-regarded experimental techniques.

### BROMOscan Binding Assay

This high-throughput method quantitatively measures the binding affinity of a compound across a panel of purified bromodomains. **GSK6853** was tested against **48 different bromodomains**, and the results confirmed its high selectivity, showing significant binding only to BRPF1, BRPF2, and BRPF3 [1] [3].

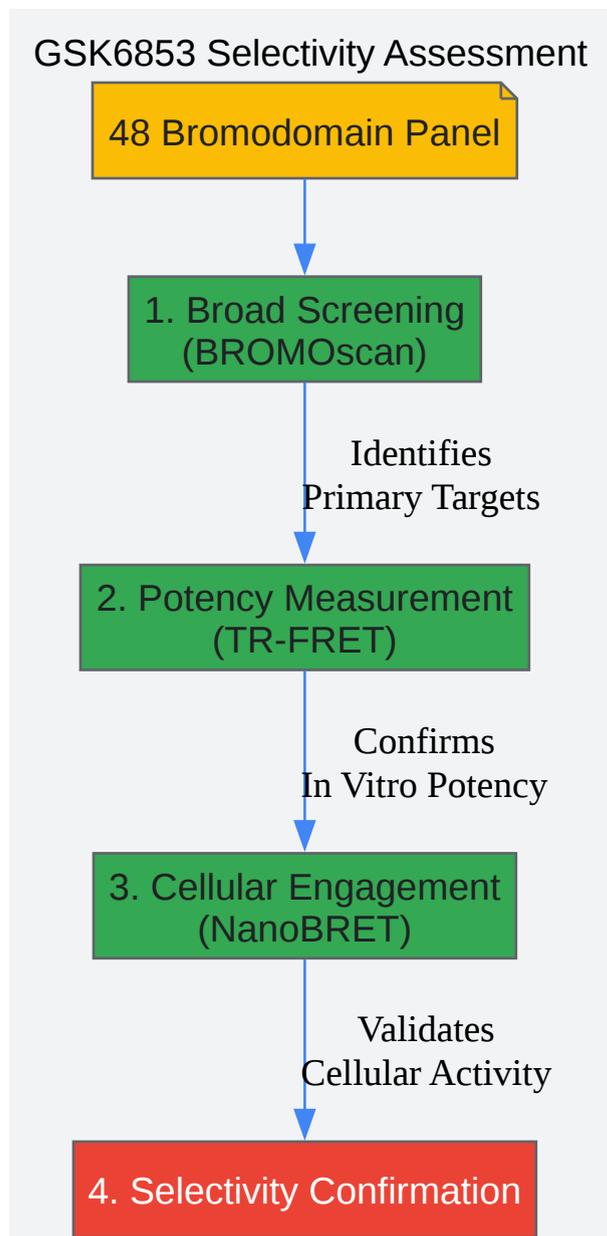
### TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to determine a compound's potency (IC<sub>50</sub>) in displacing a fluorescent tracer from the bromodomain's binding pocket. The **8 nM IC<sub>50</sub>** for BRPF1, measured by this method, confirms its high potency [1].

### NanoBRET Cellular Target Engagement

The NanoBRET assay evaluates target engagement in a live-cell environment, confirming the cell permeability and intracellular activity. **GSK6853** demonstrated an **IC<sub>50</sub> of 20 nM** in this system, showing it

effectively engages with its target in a more physiologically relevant setting [1].



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## Strategic Comparison and Probe Selection

For researchers studying non-BET bromodomains like BRPF1, **GSK6853** is considered part of a high-quality chemical probe set [3]. Its selectivity makes it superior to earlier, less optimized compounds like GSK5959, which had suboptimal physicochemical properties [4].

When using **GSK6853** in cell-based assays, it is recommended to use a concentration **no higher than 1  $\mu$ M** to minimize the chance of off-target effects [1]. Always include the inactive control **GSK9311** where possible to confirm the on-target nature of any phenotypic effects you observe [5].

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## References

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